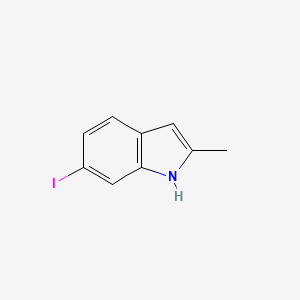

6-iodo-2-methyl-1H-indole

Description

BenchChem offers high-quality 6-iodo-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPJHSIXYRNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 6-iodo-2-methyl-1H-indole

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Iodo-2-methyl-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-iodo-2-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of an iodine atom at the C6 position offers a versatile handle for further molecular elaboration via cross-coupling reactions.[1][2][3][4] This document details the venerable Fischer indole synthesis as the primary synthetic route, explaining the mechanistic rationale behind the protocol. Furthermore, it outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important synthetic intermediate.

Introduction: The Significance of Iodinated Indoles

The indole nucleus is a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents used in oncology, neurology, and infectious diseases.[2][3][4][5] Its unique electronic properties and ability to mimic peptide structures allow it to interact with a wide array of biological targets.[1] The strategic functionalization of the indole ring is a primary focus of medicinal chemistry, and halogenated indoles, particularly iodo-indoles, are of paramount importance.

The carbon-iodine bond on the 6-iodo-2-methyl-1H-indole scaffold serves as a highly versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This capability allows for the modular and efficient construction of complex molecular architectures, enabling the exploration of vast chemical space in the pursuit of novel bioactive compounds. The 2-methyl substituent provides steric and electronic modifications that can influence binding affinity and metabolic stability. Therefore, mastering the synthesis and characterization of this molecule is a fundamental skill for chemists in the field.

Synthetic Strategy: The Fischer Indole Synthesis

The most reliable and widely adopted method for constructing the 2-methyl-indole core is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[6] This powerful transformation produces an indole from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7][8][9]

Mechanistic Rationale

The expertise behind the Fischer indole synthesis lies in understanding its elegant and sequential mechanism, which dictates the choice of reagents and conditions.

-

Hydrazone Formation: The process begins with the acid-catalyzed condensation of (4-iodophenyl)hydrazine with acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical for the subsequent rearrangement.

-

[7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement). This key step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[6][8]

-

Rearomatization & Cyclization: The intermediate rapidly rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the thermodynamic stability of the newly formed aromatic indole ring system.[6][9]

// Nodes Start [label="(4-Iodophenyl)hydrazine\n+ Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation\n(Acid Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Tautomerization\nto Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[7][7]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Diimine [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Rearomatization &\nIntramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminal [label="Aminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of NH3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="6-Iodo-2-methyl-1H-indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone; Hydrazone -> Enamine; Enamine -> Rearrangement; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Aminal; Aminal -> Elimination; Elimination -> Product; }

Caption: Fig. 1: Simplified Fischer Indole Synthesis Mechanism

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on careful control of temperature and moisture. The use of a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride is crucial as it facilitates both the rearrangement and the final dehydration steps.[6][7][8]

Materials:

-

(4-Iodophenyl)hydrazine hydrochloride

-

Acetone (reagent grade, dried)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Hydrazone Formation:

-

To a round-bottom flask, add (4-iodophenyl)hydrazine hydrochloride (1.0 eq).

-

Add ethanol (approx. 5-10 mL per gram of hydrazine) and a few drops of glacial acetic acid.

-

Add acetone (1.1 eq) dropwise while stirring at room temperature.

-

Stir the mixture for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid. The intermediate can be isolated by filtration or used directly.

-

-

Indolization (Cyclization):

-

If using PPA: In a separate flask equipped with a mechanical stirrer and a heating mantle, pre-heat polyphosphoric acid (PPA, approx. 10x weight of hydrazone) to 80-90°C.

-

Carefully add the (4-iodophenyl)hydrazone in portions to the hot PPA. The reaction is often exothermic; maintain the temperature between 90-100°C.

-

Stir vigorously for 1-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

If using ZnCl₂: Mix the hydrazone with anhydrous zinc chloride (2-4 eq) and heat the mixture to 150-180°C for 1-2 hours.

-

-

Work-up and Quenching:

-

Allow the reaction mixture to cool to approximately 60-70°C.

-

Very carefully, pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

-

Extraction and Purification:

-

Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or hexanes/ethyl acetate, or by flash column chromatography on silica gel.

-

// Nodes reagents [label="Starting Materials:\n(4-Iodophenyl)hydrazine\nAcetone", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Step 1: Hydrazone Formation\n(Ethanol, Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Step 2: Indolization\n(PPA or ZnCl2, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Step 3: Quenching & Neutralization\n(Ice, NaHCO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Step 4: Extraction\n(EtOAc or DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Step 5: Purification\n(Recrystallization or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\n6-Iodo-2-methyl-1H-indole", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, MS, IR, MP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagents -> hydrazone; hydrazone -> cyclization; cyclization -> workup; workup -> extraction; extraction -> purification; purification -> product; product -> characterization; }

Caption: Fig. 2: Experimental Workflow

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-iodo-2-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Indole N1) | 8.0 - 8.5 (broad) | Singlet (br s) | 1H |

| H -7 | ~7.7 | Singlet (or d) | 1H |

| H -5 | ~7.4 | Doublet (d) | 1H |

| H -4 | ~7.2 | Doublet (d) | 1H |

| H -3 | ~6.2 | Singlet (or d) | 1H |

| CH₃ (on C2) | ~2.4 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (with CH₃) | ~137 |

| C7a | ~136 |

| C3a | ~129 |

| C5 | ~128 |

| C4 | ~122 |

| C7 | ~114 |

| C3 | ~101 |

| C6 (with I) | ~85 |

| CH₃ (on C2) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion (M⁺): The expected exact mass for C₉H₈IN is approximately 256.97 g/mol . The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at m/z ≈ 257.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern other than the natural abundance of ¹³C will be observed.

-

Fragmentation: A characteristic fragmentation pattern in indole derivatives is the loss of HCN from the pyrrole ring.[10] A fragment corresponding to the loss of a methyl radical (M-15) might also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3450 - 3350 (sharp) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic, CH₃) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C-I | Stretching | 600 - 500 |

Applications in Drug Discovery and Materials Science

6-Iodo-2-methyl-1H-indole is not typically an end-product but rather a crucial intermediate. Its value lies in its potential for diversification. Researchers can leverage the iodo group for various cross-coupling reactions to synthesize libraries of novel compounds for biological screening. For example:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or heteroaryl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to create conjugated systems, often used in materials science and as precursors for other heterocycles.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

These transformations allow for the rapid assembly of complex molecules that are candidates for anticancer, antiviral, and anti-inflammatory agents.[1][2]

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the . By employing the robust Fischer indole synthesis, researchers can reliably produce this valuable intermediate. The comprehensive characterization protocol, utilizing NMR, MS, and IR spectroscopy, ensures the structural integrity and purity of the final product. The strategic importance of this molecule as a versatile building block for creating complex chemical entities underscores its continued relevance in the fields of medicinal chemistry and advanced material development.

References

-

11. The Royal Society of Chemistry.

-

. Wikipedia.

-

. Cambridge University Press.

-

. J&K Scientific LLC.

-

. Taylor & Francis Online.

-

. YouTube.

-

. ECHEMI.

-

. Google Patents.

-

. The Royal Society of Chemistry.

-

. HETEROCYCLES.

-

. ResearchGate.

-

. The Royal Society of Chemistry.

-

. ACS Publications.

-

. Magritek.

-

. Scirp.org.

-

. ResearchGate.

-

. Semantic Scholar.

-

. PubMed Central.

-

. The Royal Society of Chemistry.

-

. PubChem.

-

. PubChem.

-

. Doc Brown's Chemistry.

-

. PubMed Central.

-

. ChemicalBook.

-

. MDPI.

-

. iris.unina.it.

-

. MDPI.

-

. MDPI.

-

. Preprints.org.

-

. PubMed Central.

-

. ResearchGate.

-

. MedchemExpress.com.

-

. PubChem.

-

. Preprints.org.

-

. ChemicalBook.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-iodo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[3][4] This guide provides a comprehensive technical overview of the physicochemical properties of a specific, less-explored derivative: 6-iodo-2-methyl-1H-indole .

The introduction of a halogen atom, such as iodine, and a methyl group onto the indole ring can significantly modulate its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the fundamental physicochemical characteristics of this compound is, therefore, a critical first step for any research or development program involving its use.

This document synthesizes available data, provides predicted properties based on established chemical principles, and details the experimental protocols necessary for its empirical characterization.

Molecular and Physicochemical Profile

A summary of the core physicochemical properties of 6-iodo-2-methyl-1H-indole is presented below. It is important to note that while some data is available, many experimental values have not been reported in the literature. In such cases, predicted values or "Not Available" are indicated.

| Property | Value | Source/Method |

| IUPAC Name | 6-iodo-2-methyl-1H-indole | - |

| CAS Number | 1260383-44-5 | [5] |

| Molecular Formula | C₉H₈IN | Calculated |

| Molecular Weight | 257.07 g/mol | Calculated[6] |

| Appearance | Yellow solid | [5] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| pKa | 16.78 ± 0.30 (Predicted) | ChemicalBook[5] |

| LogP | Not Available | - |

| Storage Conditions | Store at 0-8 °C | [5] |

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts (δ) are predicted relative to TMS (δ 0.0 ppm).

-

N-H Proton (H1): A broad singlet is expected in the region of δ 8.0-8.5 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.

-

Aromatic Protons (H4, H5, H7):

-

The iodine at C6 will exert a significant electronic effect. The proton at H7 is expected to be a doublet, shifted downfield due to the deshielding effect of the iodine atom.

-

The proton at H5 will also be a doublet, coupled to H4.

-

The proton at H4 will appear as a doublet of doublets, coupled to both H5 and H7.

-

-

C3-H Proton: A singlet or a narrow multiplet is expected around δ 6.2-6.5 ppm.

-

C2-Methyl Protons: A sharp singlet corresponding to the three methyl protons is anticipated in the upfield region, likely around δ 2.4 ppm.[7]

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the nine distinct carbon environments in the molecule.

-

C2: The carbon bearing the methyl group will be significantly shifted downfield, likely in the δ 135-140 ppm range.

-

C6: The carbon atom directly attached to the iodine will be shifted significantly upfield due to the "heavy atom effect" of iodine, with an expected chemical shift in the range of δ 85-95 ppm.

-

Other Aromatic Carbons (C3a, C4, C5, C7, C7a): These will appear in the typical aromatic region of δ 110-138 ppm. The specific shifts will be influenced by the positions of the iodo and methyl groups.

-

C3: This carbon will likely resonate around δ 100-105 ppm.

-

C2-Methyl Carbon: An upfield signal is expected for the methyl carbon, typically in the range of δ 12-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.[8]

-

C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹.[8]

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ corresponding to the methyl group.

-

C=C Aromatic Stretch: Several sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the indole ring system.[8]

-

C-N Stretch: A band in the 1350-1250 cm⁻¹ region.

-

C-I Stretch: A weak absorption in the far-infrared region, typically around 600-500 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z of 257, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

-

Major Fragments: Common fragmentation pathways for indoles include the loss of the methyl group ([M-15]⁺) and cleavage of the pyrrole ring.

Proposed Synthesis Pathway

Proposed Reaction Scheme: Fischer Indole Synthesis

Caption: Proposed Fischer indole synthesis of 6-iodo-2-methyl-1H-indole.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

To a solution of 4-iodophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

-

Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

The resulting hydrazone intermediate can be isolated by filtration or used directly in the next step.

-

-

Indolization (Cyclization):

-

The hydrazone intermediate is heated in the presence of a strong acid catalyst. A variety of catalysts can be used, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in a high-boiling solvent.

-

The reaction mixture is heated to a high temperature (typically >100 °C) for several hours.

-

The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 6-iodo-2-methyl-1H-indole.

-

Experimental Protocols for Physicochemical Characterization

For researchers who synthesize or acquire 6-iodo-2-methyl-1H-indole, the following experimental protocols provide a framework for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Caption: Workflow for melting point determination.

Detailed Procedure:

-

A small amount of the crystalline 6-iodo-2-methyl-1H-indole is finely ground.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to approximately 10-15°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1°C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Caption: Shake-flask method for solubility determination.

Detailed Procedure:

-

An excess amount of solid 6-iodo-2-methyl-1H-indole is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's pharmacokinetic properties.

Caption: Workflow for experimental LogP determination.

Detailed Procedure:

-

A solution of 6-iodo-2-methyl-1H-indole is prepared in either n-octanol or water.

-

This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The two phases are separated (centrifugation can aid this process).

-

The concentration of the compound in each phase is accurately measured using HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[9]

Relevance in Drug Discovery and Development

The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific substitutions on 6-iodo-2-methyl-1H-indole suggest several potential avenues for its application in drug discovery:

-

Modulation of Lipophilicity: The presence of both a lipophilic methyl group and a large, polarizable iodine atom will result in a unique lipophilicity profile that can be fine-tuned for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

-

Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. This could enable high-affinity and selective interactions with specific biological targets.

-

Metabolic Stability: The methyl group at the C2 position can block a potential site of metabolism, potentially increasing the compound's in vivo half-life.

-

Synthetic Handle: The iodo-substituent can serve as a versatile synthetic handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Given these features, 6-iodo-2-methyl-1H-indole represents a promising scaffold for the development of novel therapeutic agents across various disease areas.

Conclusion

6-iodo-2-methyl-1H-indole is a substituted indole with physicochemical properties that make it an intriguing candidate for further investigation in chemical and pharmaceutical research. While a complete experimental characterization is not yet publicly available, this guide provides a robust framework of its known and predicted properties, along with detailed protocols for its synthesis and empirical analysis. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize and explore the potential of this versatile molecule.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Iodo-2-Methyl-1H-indole | 1260383-44-5 [amp.chemicalbook.com]

- 6. 1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US20140066634A1 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-iodo-2-methyl-1H-indole

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For researchers and professionals in drug development, a thorough understanding of NMR data is paramount for confirming molecular identity, purity, and structure. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6-iodo-2-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer an expert interpretation of the spectral data, grounded in established principles and comparative analysis with related structures.

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold." The introduction of substituents, such as a methyl group at the C2 position and an iodine atom at the C6 position, significantly modulates the molecule's steric and electronic profile. Understanding the precise location and effect of these substituents is critical, and NMR spectroscopy is the definitive method for this characterization.

Foundational Principles of NMR Spectroscopy

Before dissecting the spectra, it is crucial to understand the key parameters obtained from an NMR experiment.

-

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[1] Electron-withdrawing groups or proximity to π-systems (like an aromatic ring) will "deshield" a nucleus, causing it to resonate at a higher ppm value (downfield). Conversely, electron-donating groups "shield" a nucleus, shifting its resonance to a lower ppm value (upfield).[1] The standard reference for both ¹H and ¹³C NMR is tetramethylsilane (TMS), set at 0 ppm.[2][3]

-

Multiplicity (Splitting) : In ¹H NMR, the signal for a proton is split into multiple lines by the magnetic fields of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent protons.[4] The resulting patterns—singlet (s), doublet (d), triplet (t), etc.—provide direct information about the connectivity of atoms.[4]

-

Coupling Constant (J) : The distance between the split lines in a multiplet is the coupling constant, measured in Hertz (Hz). Its magnitude provides valuable information about the dihedral angle and distance between the coupled protons.[4][5]

Structural Analysis of 6-iodo-2-methyl-1H-indole

To accurately interpret the NMR data, we must first visualize the molecule's structure and the distinct environments of each proton and carbon atom.

Caption: Molecular structure and atom numbering of 6-iodo-2-methyl-1H-indole.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a sample like 6-iodo-2-methyl-1H-indole. Trustworthiness in NMR data comes from meticulous sample preparation and correctly calibrated instrumentation.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 6-iodo-2-methyl-1H-indole.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[6]

- Transfer the solution to a standard 5 mm NMR tube.

- Ensure the sample height in the tube is adequate (~4-5 cm) to be within the detector coil range.

2. Instrument Setup & Calibration:

- The spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[7][8]

- Insert the sample into the NMR probe.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

3. Data Acquisition:

- ¹H NMR:

- Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 90° pulse width, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- Collect 8 to 16 scans for a good signal-to-noise ratio.

- ¹³C NMR:

- Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[9]

- Typical parameters include a spectral width of ~220-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.

- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The expected chemical shifts and multiplicities are based on data from analogous substituted indoles and fundamental principles of substituent effects.

Table 1: Predicted ¹H NMR Data for 6-iodo-2-methyl-1H-indole (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH -1 | ~8.1-8.3 | broad singlet (br s) | - | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole coupling and potential hydrogen bonding.[4] |

| CH₃ -2 | ~2.45 | singlet (s) | - | 3H | The methyl group at the C2 position is adjacent to a quaternary carbon and the nitrogen atom, resulting in a singlet in the aliphatic region. |

| H -3 | ~6.25 | singlet (s) | - | 1H | This proton is on a double bond and adjacent to the methyl-substituted C2. Its chemical shift is significantly upfield compared to aromatic protons. |

| H -4 | ~7.45 | doublet (d) | J ≈ 8.4 | 1H | H-4 is ortho to the electron-donating nitrogen atom (through the pyrrole ring) and couples only with H-5 (ortho-coupling). |

| H -5 | ~7.20 | doublet of doublets (dd) | J ≈ 8.4, 1.6 | 1H | H-5 is coupled to H-4 (ortho) and H-7 (meta-coupling, typically smaller). The iodine at C6 exerts a deshielding effect. |

| H -7 | ~7.70 | doublet (d) | J ≈ 1.6 | 1H | H-7 is adjacent to the electron-withdrawing iodine at C6, causing a significant downfield shift. It shows only a small meta-coupling to H-5. |

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents. The iodine atom, being a heavy halogen, can induce a significant upfield shift on the carbon it is directly attached to (the "heavy atom effect"), while deshielding adjacent carbons.

Table 2: Predicted ¹³C NMR Data for 6-iodo-2-methyl-1H-indole (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃-2 | ~13.8 | Typical chemical shift for a methyl group on an sp² carbon in an aromatic system. |

| C -2 | ~137.5 | A quaternary carbon in the pyrrole ring, deshielded by the adjacent nitrogen and the methyl group. |

| C -3 | ~101.0 | The C-3 carbon of 2-methylindole resonates around 99.9 ppm.[10] The substituent at C6 has a minor effect on this position. |

| C -3a | ~129.0 | A quaternary carbon at the ring junction, its shift is influenced by the fused benzene ring. |

| C -4 | ~122.5 | This aromatic CH carbon is influenced by the overall electron density of the bicyclic system. |

| C -5 | ~125.0 | The iodine at C6 deshields the ortho C5 position. |

| C -6 | ~86.0 | The carbon directly attached to iodine experiences a strong shielding effect (heavy atom effect), shifting it significantly upfield compared to other aromatic carbons. For comparison, the C4 in an iodinated imidazole shifts to ~85-90 ppm.[11] |

| C -7 | ~114.0 | The iodine at C6 deshields the ortho C7 position. |

| C -7a | ~136.0 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom. |

Conclusion

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of 6-iodo-2-methyl-1H-indole. By combining established NMR principles with data from analogous compounds, we have presented a reliable prediction of the spectral data. For any drug development professional, the ability to perform this level of in-depth analysis is crucial for verifying molecular structures and ensuring the integrity of their research. The provided protocols and interpretations serve as a practical reference for the characterization of this and other similarly substituted indole scaffolds.

References

-

Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Reusch, W. (n.d.). ¹H NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). and explaining ¹³C NMR spectrum of 1-iodo-2-methylpropane. Available at: [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]

-

Bennett, R., Tanga, M. J., & Snieckus, V. (1981). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole-3-S-Acid Derivatives. Organic Preparations and Procedures International, 13(5), 331-336. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. Available at: [Link]

-

Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Available at: [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of Novel Indole Derivatives: A Case Study on 6-iodo-2-methyl-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2] A profound understanding of the three-dimensional structure of indole derivatives is paramount for rational drug design and comprehending structure-activity relationships (SAR). Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining precise atomic-level structural information.[3][4] This technical guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from material synthesis to final data validation and interpretation. We use the novel compound 6-iodo-2-methyl-1H-indole as a practical case study to illustrate the principles, experimental choices, and field-proven insights essential for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indole Moiety

The indole ring system is a privileged structure in pharmacology, present in a vast array of bioactive compounds, including the neurotransmitter serotonin, the anti-cancer agent mitomycin C, and the anti-migraine drug sumatriptan.[5] The therapeutic activity of these molecules is intrinsically linked to their precise three-dimensional geometry, which dictates how they interact with biological targets. Modifications to the indole core, such as the introduction of a methyl group at the C2 position and an iodine atom at the C6 position, can significantly alter a compound's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological activity.

The presence of an iodine atom is of particular interest as it can participate in halogen bonding—a non-covalent interaction that is increasingly recognized as a crucial factor in ligand-receptor binding. Therefore, an unambiguous determination of the crystal structure of 6-iodo-2-methyl-1H-indole is not merely an academic exercise; it provides critical data for computational modeling, understanding intermolecular interactions, and guiding the development of next-generation therapeutics.

Part 1: Material Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This initial phase is often the most significant bottleneck in the entire process.[3][6]

Proposed Synthesis of 6-iodo-2-methyl-1H-indole

A plausible and efficient route to synthesize the title compound is the Fischer indole synthesis, a robust and widely used method.[7] The process involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone.

Protocol:

-

Starting Material: The synthesis would commence with (4-iodophenyl)hydrazine.

-

Reaction: React the (4-iodophenyl)hydrazine with acetone in the presence of a catalyst such as polyphosphoric acid (PPA) or zinc chloride.

-

Cyclization: The reaction mixture is heated, which promotes the acid-catalyzed cyclization and elimination of ammonia to form the indole ring.

-

Purification: The crude product is then purified using column chromatography on silica gel to yield pure 6-iodo-2-methyl-1H-indole.

The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors. The Fischer synthesis allows for the direct construction of the desired indole core with the substituents in the correct positions.

Crystallization: The Art and Science of Molecular Ordering

Obtaining single crystals suitable for X-ray diffraction is a critical step that relies on creating a state of supersaturation from which molecules can slowly and orderly arrange themselves into a crystal lattice.[8] For a small organic molecule like 6-iodo-2-methyl-1H-indole, several classical methods are effective.

Recommended Technique: Vapor Diffusion Vapor diffusion is an excellent method when working with milligram quantities of a compound.[8][9] It allows for the slow and controlled change in solvent composition, which is ideal for promoting gradual crystal growth.

Experimental Protocol: Vapor Diffusion (Beaker-in-Beaker)

-

Sample Preparation: Dissolve 5-10 mg of purified 6-iodo-2-methyl-1H-indole in a minimal amount (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). This solution is placed in a small, open container like a vial.

-

Reservoir Preparation: Place the small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume (e.g., 5-10 mL) of a "poor" solvent (the precipitant or anti-solvent), in which the compound is sparingly soluble (e.g., hexane or heptane).[9] The good solvent must be more volatile than the poor solvent.

-

Equilibration: Seal the larger container. The more volatile solvent from the inner vial will slowly vaporize and diffuse into the reservoir of the poor solvent. Concurrently, the vapor of the poor solvent will diffuse into the inner vial.

-

Crystal Growth: This slow diffusion gradually reduces the solubility of the compound in the inner vial, leading to a state of supersaturation and, ideally, the formation of high-quality single crystals over several days or weeks. The vessel should remain undisturbed during this period.[8]

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using an X-ray diffractometer.[10]

Workflow for SCXRD Data Acquisition

This workflow outlines the standard procedure for collecting diffraction data using a modern CCD or CMOS area-detector diffractometer.

Caption: Workflow for SCXRD data collection.

Step-by-Step Protocol:

-

Crystal Mounting: A carefully selected crystal is mounted on a cryoloop, which is then attached to a goniometer head. For data collection at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Unit Cell Determination: An initial series of diffraction images (frames) are collected.[11] The positions of the reflections on these frames are used by the instrument's software to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the orientation of the crystal lattice relative to the instrument axes.[11]

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans) while being irradiated with X-rays.

-

Full Data Collection: The automated data collection is executed. This can take several hours, during which thousands of diffraction frames are recorded.[11]

| Parameter | Typical Value/Setting | Rationale & Expertise |

| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Molybdenum is standard for small organic molecules. Copper provides more flux but can cause higher absorption, especially with heavy atoms like iodine. |

| Temperature | 100(2) K | Reduces atomic thermal motion, leading to higher quality data at high diffraction angles and a more precise final structure. |

| Detector Distance | 50-60 mm | A balance between resolving closely spaced reflections and capturing high-angle data. |

| Exposure Time | 5-30 seconds per frame | Dependent on crystal size and diffracting power. The goal is to achieve good signal-to-noise without overloading the detector. |

| Data Redundancy | >4 | Collecting multiple measurements of symmetry-equivalent reflections is crucial for accurate data scaling and absorption correction. |

Table 1: Representative Data Collection Parameters.

Part 3: Structure Solution and Refinement

After data collection, the raw diffraction intensities must be processed and used to solve and refine the atomic model. This process transforms a pattern of spots into a precise 3D molecular structure.

Data Processing and Structure Solution Workflow

Sources

- 1. methyl 6-iodo-1H-indole-3-carboxylate | C10H8INO2 | CID 91666292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(131I)iodo-1-methyl-9H-pyrido[3,4-b]indole | C12H9IN2 | CID 10686523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-iodo-2-methyl-1H-indole | C9H8IN | CID 24974831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-iodo-2-oxindole (C8H6INO) [pubchemlite.lcsb.uni.lu]

- 7. parchem.com [parchem.com]

- 8. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 9. 6-methyl-2-phenyl-1H-indole | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-iodo-2-methyl-1H-indole 97% - CAS:1260383-44-5 - 如吉生物科技 [shruji.com]

Spectroscopic Characterization of 6-iodo-2-methyl-1H-indole: A Technical Guide

This guide provides a detailed technical overview of the spectroscopic data for 6-iodo-2-methyl-1H-indole (CAS No. 1260383-44-5), a halogenated indole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of publicly archived experimental spectra for this specific molecule, this document synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related analogs. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis, identification, and application of this compound.

Introduction to 6-iodo-2-methyl-1H-indole

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Halogenation of the indole core, particularly with iodine, provides a versatile handle for further functionalization through cross-coupling reactions, making iodoindoles valuable synthetic intermediates. The title compound, 6-iodo-2-methyl-1H-indole, combines the structural features of a methyl group at the C2 position, which influences the electronic properties of the pyrrole ring, and an iodine atom at the C6 position of the benzene ring. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

To facilitate the interpretation of the spectral data, the standard IUPAC numbering for the indole ring is used, as illustrated in the diagram below.

Caption: Molecular structure and atom numbering of 6-iodo-2-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-iodo-2-methyl-1H-indole.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in a molecule. The predicted chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing, anisotropic effects of the iodine atom. Data are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N1-H | 7.8 - 8.2 | br s | - | Broad singlet, exchangeable with D₂O. |

| H7 | ~7.6 | s | ~0.8 Hz (meta) | Appears as a singlet or narrow doublet due to meta-coupling with H5. Deshielded by iodine. |

| H4 | ~7.4 | d | ~8.4 Hz (ortho) | Doublet due to ortho-coupling with H5. |

| H5 | ~7.2 | dd | ~8.4 Hz (ortho), ~1.5 Hz (meta) | Doublet of doublets from coupling to H4 and H7. |

| H3 | ~6.2 | q or s | ~1.0 Hz (allylic) | Singlet or quartet due to small allylic coupling with the C2-methyl protons. |

| C2-CH₃ | ~2.4 | s | ~1.0 Hz (allylic) | Singlet, may show broadening or resolve into a doublet from coupling to H3. |

Interpretation: The indole N-H proton is typically observed as a broad singlet in the downfield region. In the aromatic region, the iodine at C6 exerts a deshielding effect on the adjacent H5 and H7 protons. H7 is expected to be the most downfield of the benzene ring protons and will appear as a singlet or a narrow doublet due to a small meta-coupling to H5. H4 will be a doublet due to ortho-coupling with H5. The H5 proton will appear as a doublet of doublets. The H3 proton on the pyrrole ring is expected to be the most upfield proton, appearing as a singlet or a slightly split signal due to a weak four-bond (allylic) coupling with the C2-methyl protons. The C2-methyl protons will appear as a sharp singlet around 2.4 ppm. This pattern is consistent with data reported for similar 6-substituted indoles.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of 6-iodo-2-methyl-1H-indole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The "heavy atom" effect of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C6).

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted δ (ppm) | Notes |

| C2 | ~138 | Quaternary carbon, deshielded by nitrogen. |

| C7a | ~136 | Quaternary carbon at the ring junction. |

| C3a | ~129 | Quaternary carbon at the ring junction. |

| C4 | ~122 | Aromatic CH. |

| C5 | ~125 | Aromatic CH, deshielded by iodine. |

| C7 | ~119 | Aromatic CH. |

| C3 | ~101 | Pyrrole CH, shielded by nitrogen. |

| C6 | ~86 | Shielded due to the heavy atom effect of iodine. |

| C2-CH₃ | ~14 | Typical chemical shift for a methyl group on an sp² carbon. |

Interpretation: Nine distinct signals are expected. The quaternary carbons (C2, C3a, C7a) will appear in the downfield region. The most notable feature is the signal for C6, which is predicted to be significantly shielded (shifted upfield) to around 86 ppm due to the carbon-iodine bond, a phenomenon known as the "heavy atom effect".[2] The other aromatic carbons (C4, C5, C7) and the pyrrole C3 will resonate in their expected regions. The methyl carbon will appear far upfield. These predictions are based on extensive data available for other iodo-aromatic compounds and methylindoles.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-iodo-2-methyl-1H-indole (C₉H₈IN), the expected monoisotopic mass is 256.97 g/mol .[4]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

| 257 | [M]⁺• | Molecular ion peak. Expected to be intense. |

| 256 | [M-H]⁺ | Loss of a hydrogen atom. |

| 130 | [M-I]⁺ | Loss of an iodine radical, a very common fragmentation pathway. This would correspond to the 2-methyl-1H-indole cation. |

| 127 | [I]⁺ | Iodine cation. |

Interpretation: Under Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z 257 is expected to be prominent and easily identifiable. The most significant fragmentation pathway for iodo-aromatic compounds is the cleavage of the carbon-iodine bond. Therefore, a very intense peak at m/z 130, corresponding to the loss of the iodine atom ([M-I]⁺), is predicted.[5] This fragment represents the stable 2-methyl-indole cation. A peak at m/z 127 corresponding to the iodine cation itself may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3400 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group. |

| ~3100-3000 | Aromatic C-H stretch | Medium | |

| ~2950-2850 | Aliphatic C-H stretch | Medium-Weak | From the methyl group. |

| ~1615, 1580, 1460 | C=C aromatic ring stretch | Medium-Strong | Typical for the indole aromatic system. |

| ~1340 | C-N stretch | Medium | |

| ~750-850 | C-H out-of-plane bend | Strong | Pattern is indicative of the aromatic substitution. |

| ~500-600 | C-I stretch | Weak-Medium | Often difficult to assign definitively in the fingerprint region. |

Interpretation: The IR spectrum will be dominated by features characteristic of the indole core. A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch.[6] The aromatic C=C stretching vibrations will appear in the 1450-1620 cm⁻¹ region. The C-H stretching bands for the aromatic and methyl protons will be observed just above and below 3000 cm⁻¹, respectively. The C-I stretching vibration is expected in the low-frequency fingerprint region (below 600 cm⁻¹), but it can be weak and overlap with other vibrations.[7]

Overall Workflow for Spectroscopic Characterization

The comprehensive identification of 6-iodo-2-methyl-1H-indole relies on a synergistic approach, using multiple spectroscopic techniques to build a complete structural picture.

Caption: Workflow for the synthesis and spectroscopic confirmation of 6-iodo-2-methyl-1H-indole.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic profile of 6-iodo-2-methyl-1H-indole. By leveraging fundamental principles and comparing data from analogous structures, researchers can confidently use this information to identify the compound, monitor its synthesis, and assess its purity. The provided experimental protocols offer a standardized approach for acquiring high-quality data. As more experimental data for this specific compound becomes publicly available, this guide can be further refined.

References

-

BIOFOUNT. 6-Iodo-2-methyl-1H-indole. [Link]

-

Royal Society of Chemistry. Supporting information for "Iridium-catalyzed methylation of indoles and pyrroles with methanol". [Link]

-

Bonde, S. L., et al. "1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II." ResearchGate. [Link]

-

PubChem. 6-Methyl-1H-indole. [Link]

-

Royal Society of Chemistry. Supporting information for "Synthesis of bis(indolyl)methanes under dry grinding conditions...". [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

NIST. 1H-Indole, 2-methyl-. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. [Link]

-

PubChem. Indole. [Link]

-

NIST. 1H-Indole, 2-methyl- Mass Spectrum. [Link]

-

NIST. Indole Mass Spectrum. [Link]

-

NIST. 1H-Indole, 1-methyl- IR Spectrum. [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 4. 1260383-44-5 6-Iodo-2-methyl-1H-indole AKSci 5289DT [aksci.com]

- 5. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

A Technical Guide to the Biological Activity of Novel 6-Iodo-2-Methyl-1H-Indole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and structural versatility make it a "privileged scaffold" for designing molecules that can interact with a multitude of biological targets.[2] This guide focuses on a specific, rationally designed class of indole derivatives: those substituted with an iodine atom at the C-6 position and a methyl group at the C-2 position. We will explore the synergistic effect of these substitutions on biological activity, detailing the synthetic strategies for their creation, their primary mechanisms of action in oncology and microbiology, and the rigorous experimental protocols required for their evaluation.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous bioactive compounds, from the essential amino acid tryptophan to potent anticancer alkaloids like vinblastine.[3][4] Its prevalence has made it a focal point for drug discovery, leading to FDA-approved therapeutics for cancer, migraines, and infections.[5] The biological activity of the indole core can be profoundly influenced by the nature and position of its substituents.[2] Strategic functionalization allows chemists to fine-tune a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and target-binding affinity—to enhance therapeutic efficacy.

The Rationale for 2-Methyl and 6-Iodo Substitution

The selection of a methyl group at the C-2 position and an iodine atom at the C-6 position is a deliberate design choice aimed at augmenting the therapeutic potential of the indole scaffold.

-

2-Methyl Group: The addition of a methyl group at the C-2 position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Furthermore, this group can provide a crucial steric and electronic influence on the molecule's interaction with target proteins.

-

6-Iodo Group: Halogenation is a powerful tool in medicinal chemistry.[6] Introducing a halogen, particularly a large and polarizable atom like iodine, at the C-6 position can significantly enhance biological activity.[7] This is achieved through several mechanisms:

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich pockets in target proteins, thereby increasing binding affinity and selectivity.

-

Modulated Lipophilicity: Halogens increase the molecule's lipophilicity, which can improve membrane permeability and overall bioavailability.[6]

-

Metabolic Blocking: The iodo-substituent can block a site that would otherwise be susceptible to metabolic degradation, prolonging the compound's half-life in the body.

-

Structure-activity relationship (SAR) studies on various indole series have consistently shown that halogenation at the C-5 or C-6 positions of the indole ring leads to a considerable improvement in potency for both anticancer and antimicrobial activities.[7][8]

Synthesis of 6-Iodo-2-Methyl-1H-Indole Derivatives

A robust and versatile synthetic route is essential for the exploration of novel derivatives. The Leimgruber-Batcho indole synthesis is a highly efficient and popular method for creating substituted indoles from o-nitrotoluenes, offering high yields under relatively mild conditions.[9][10] This makes it a superior alternative to the classic Fischer indole synthesis for many applications.[11]

General Synthetic Pathway via Leimgruber-Batcho Synthesis

The synthesis begins with a commercially available or easily prepared substituted o-nitrotoluene. The key steps involve the formation of an enamine intermediate, followed by a reductive cyclization to yield the desired indole core.

Caption: Leimgruber-Batcho synthesis for 6-iodo-indole.

Detailed Experimental Protocol: Synthesis of 6-Iodo-1H-indole

This protocol describes a representative synthesis of the core scaffold, which can then be further modified.

-

Enamine Formation:

-

To a solution of 4-iodo-2-nitrotoluene (1.0 eq) in dry dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.2 eq) and pyrrolidine (1.2 eq).

-

Heat the mixture at 110°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate (the enamine intermediate) by filtration, wash with cold water, and dry under vacuum.[9]

-

-

Reductive Cyclization:

-

Dissolve the enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Raney Nickel.

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 6-iodo-1H-indole.[9]

-

Subsequent functionalization, such as methylation at the C-2 position, can be achieved through various established organometallic or electrophilic substitution reactions.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, acting through diverse mechanisms to control cancer cell progression.[12] These mechanisms include the inhibition of tubulin polymerization, interference with critical signaling pathways (like NFkB/PI3/Akt/mTOR), and the induction of apoptosis.[5][13]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism for many anticancer indole derivatives is the disruption of microtubule dynamics.[14] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer therapy.

-

Binding and Disruption: 6-iodo-2-methyl-1H-indole derivatives can bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.

-

Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.[14]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the 6-iodo-2-methyl-1H-indole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for untreated controls and vehicle (e.g., DMSO) controls. [15]3. Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. [16]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes. 6. Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. Halogenation, in particular, has been shown to enhance the antimicrobial and antibiofilm properties of the indole scaffold. [6]

Mechanism of Action

The antimicrobial action of indole derivatives can be multifaceted:

-

Membrane Disruption: Lipophilic indole derivatives can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: They can inhibit essential enzymes involved in bacterial metabolism or cell wall synthesis. For example, some derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a key mechanism of antibiotic resistance. [18]* Biofilm Inhibition: Many halogenated indoles are effective at preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. [6]

In Vitro Antimicrobial Data

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [19]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) [20] |

|---|---|---|---|

| Derivative A (Hypothetical) | 8 | 16 | 8 |

| Derivative B (Hypothetical) | 4 | 32 | 16 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [21][22]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). [23]2. Prepare Inoculum: Grow the microbial strain overnight and then dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. [19][24]3. Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). [22]4. Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determine MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). [19]

Conclusion and Future Perspectives

The 6-iodo-2-methyl-1H-indole scaffold represents a promising platform for the development of novel therapeutic agents. The strategic inclusion of the iodo and methyl groups enhances the intrinsic biological activities of the indole core, leading to potent anticancer and antimicrobial effects. The mechanisms of action, primarily involving tubulin inhibition in cancer and membrane disruption in microbes, are well-established targets for drug development.

Future research should focus on:

-

SAR Expansion: Synthesizing a broader library of derivatives with modifications at other positions (e.g., N-1) to further optimize potency and selectivity.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Conducting further studies to fully elucidate the specific molecular interactions with target proteins and explore potential polypharmacological effects.

This guide provides a foundational framework for researchers and drug developers to synthesize, evaluate, and understand the therapeutic potential of this exciting class of indole derivatives.

References

-

Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. Semantic Scholar. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

(PDF) Halogenated Indole Alkaloids from Marine Invertebrates. ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

-

The Leimgruber-Batcho Indole Synthesis. University of Florida. [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. [Link]

-

2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Pharmacology Biochemistry and Behavior. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. [Link]

-